molecular formula C15H27N7OS B5501079 3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

Cat. No.: B5501079
M. Wt: 353.5 g/mol
InChI Key: LBONSBOYXHEPTE-UHFFFAOYSA-N
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Description

3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is a useful research compound. Its molecular formula is C15H27N7OS and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.19977968 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Thermodynamic Properties

  • Research on a derivative of 1,5-dioxaspiro[5.5] (closely related to the queried compound) focuses on its crystal structure and thermodynamic properties. The study reveals insights into the molecular structure and physical properties, which are crucial for understanding its potential applications (Zeng, Wang, & Zhang, 2021).

Synthesis and Crystal Structure

  • The synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds offers a glimpse into the chemical processes involved in creating complex molecular structures like the queried compound. This research is significant for understanding the synthesis routes and the resulting crystal structures (Aggarwal, Vij, & Khurana, 2014).

Quantum Chemical Computations

  • Studies involving quantum chemical computations on similar compounds provide valuable insights into the molecular behavior and potential chemical interactions of the queried compound. These computational studies help in predicting the behavior of the compound in various conditions (Danilkina, Mikhaylov, & Ivin, 2011).

Proton Sponge Characteristics

  • Research into the basicities of tetracyclic proton sponges, closely related to the queried compound, offers insights into its potential as a superorganic base. The effect of substituents on basicity and proton transfer in such compounds is essential for applications in various chemical processes (Singh & Ganguly, 2007).

Applications in Polymer Science

  • Investigations into compounds like 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane explore their potential in polymer science. This research aids in understanding how such compounds can be used to create novel polymeric materials (Pryde, Moore, Teeter, & Cowan, 1962).

Photophysical Studies and Solvatochromic Analysis

  • Photophysical studies and solvatochromic analysis of similar diazaspiro compounds provide a framework for understanding the optical properties of the queried compound. Such research is crucial for potential applications in fields like optoelectronics and sensor technology (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7OS/c1-19-9-5-15(6-10-19)12-22(8-4-7-20(15)2)13(23)11-24-14-16-17-18-21(14)3/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBONSBOYXHEPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCCN2C)C(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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